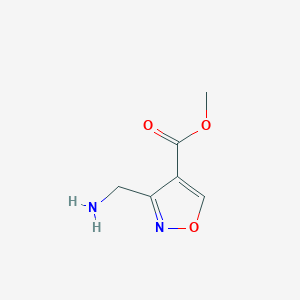

Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring substituted with an aminomethyl group at the 3-position and a carboxylate ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an α,β-unsaturated nitrile with hydroxylamine to form the oxazole ring, followed by esterification to introduce the carboxylate group. The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction of the oxazole ring can yield various reduced derivatives, depending on the conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Introduction of various functional groups onto the oxazole ring.

Scientific Research Applications

Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the oxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-(aminomethyl)-1,2-thiazole-4-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.

Methyl 3-(aminomethyl)-1,2-pyrazole-4-carboxylate: Contains a pyrazole ring instead of an oxazole ring.

Methyl 3-(aminomethyl)-1,2-imidazole-4-carboxylate: Features an imidazole ring in place of the oxazole ring.

Uniqueness: Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an oxazole ring containing nitrogen and oxygen atoms, with an amino group and a carboxylate moiety contributing to its reactivity. The molecular formula is C7H10N2O3, and it has a molecular weight of approximately 156.14 g/mol. The structural features allow for various modifications that can enhance its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways relevant to disease processes.

Key Mechanisms:

- Antimicrobial Activity: The compound exhibits potential antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes involved in metabolism.

- Anticancer Activity: It may induce apoptosis in cancer cells through the modulation of signaling pathways that regulate cell survival and proliferation.

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be developed as a novel antimicrobial agent.

Anticancer Properties

Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

The data indicates that the compound has a promising profile for further development in cancer therapy.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results showed a significant reduction in bacterial growth compared to control groups, highlighting its potential as an alternative treatment for resistant strains.

- Cytotoxicity Assessment : In another study published in the Journal of Medicinal Chemistry, the compound was tested on various cancer cell lines. The findings revealed that it induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins, suggesting a mechanism that could be exploited for therapeutic purposes.

Properties

Molecular Formula |

C6H8N2O3 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C6H8N2O3/c1-10-6(9)4-3-11-8-5(4)2-7/h3H,2,7H2,1H3 |

InChI Key |

ZSJKIYDUOSSUNP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CON=C1CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.